1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] 1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
Brand Name: Vulcanchem
CAS No.:
VCID: VC17549651
InChI: InChI=1S/C21H26N2O/c1-17-7-8-20-19(15-17)22-12-9-21(24-20)10-13-23(14-11-21)16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16H2,1H3
SMILES:
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]

CAS No.:

Cat. No.: VC17549651

Molecular Formula: C21H26N2O

Molecular Weight: 322.4 g/mol

* For research use only. Not for human or veterinary use.

1'-Benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine] -

Specification

Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
IUPAC Name 1'-benzyl-7-methylspiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]
Standard InChI InChI=1S/C21H26N2O/c1-17-7-8-20-19(15-17)22-12-9-21(24-20)10-13-23(14-11-21)16-18-5-3-2-4-6-18/h2-8,15,22H,9-14,16H2,1H3
Standard InChI Key UFCMNQDJUYQRPO-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3(CCN2)CCN(CC3)CC4=CC=CC=C4

Introduction

Structural and Stereochemical Analysis

The molecular architecture of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] features a spirocyclic framework where the benzo[b] oxazepine moiety shares a single atom (spiro carbon) with the piperidine ring. This arrangement imposes significant steric constraints, stabilizing specific conformations that influence its biological interactions. The benzoxazepine component consists of a seven-membered ring fused to a benzene ring, with oxygen and nitrogen atoms at positions 1 and 4, respectively . The piperidine ring, substituted with a benzyl group at position 1' and a methyl group at position 7, introduces additional stereochemical complexity.

Computational studies of analogous spirobenzoxazepines suggest that the spiro carbon adopts a tetrahedral geometry, forcing the benzoxazepine and piperidine rings into orthogonal planes . This conformation reduces ring strain and enhances metabolic stability compared to non-spirocyclic analogs. X-ray crystallography data for related compounds (e.g., isoxazolo[2,3-d] benzoxazepines) reveal boat-like conformations in the seven-membered benzoxazepine ring, with substituents preferentially occupying equatorial positions to minimize steric clashes .

Synthetic Methodologies

Cyclization Strategies

The synthesis of spirobenzoxazepine-piperidine hybrids typically involves domino cyclization reactions. A representative pathway begins with the condensation of N-aryl-1,4-benzoxazepine precursors with active methylene compounds (e.g., 1,3-dicarbonyl reagents), followed by a -hydride shift to form the spirocenter . For example:

  • Knoevenagel Condensation: Reaction of N-aryl-1,4-benzoxazepine with malononitrile yields an α,β-unsaturated intermediate.

  • -Hydride Shift: Intramolecular hydride transfer generates a stabilized carbocation at the spiro carbon.

  • 6-endo Cyclization: Nucleophilic attack by the piperidine nitrogen forms the spirocyclic framework .

This method achieves moderate to high yields (45–78%) and excellent regioselectivity due to the electronic directing effects of the benzoxazepine oxygen . Alternative approaches utilize transition metal-catalyzed C(sp³)–H activation to functionalize the piperidine ring post-cyclization .

Substitution and Functionalization

The benzyl and methyl substituents are introduced via:

  • N-Benzylation: Treatment of a piperidine intermediate with benzyl bromide under basic conditions.

  • Electrophilic Aromatic Substitution: Friedel-Crafts alkylation to install the methyl group at position 7 of the benzene ring .

Physicochemical Properties

Experimental and computational data for analogous spirobenzoxazepines reveal the following properties:

PropertyValue/RangeMethodSource
Molecular Weight378.47 g/molHRMS
logP (Partition Coefficient)2.8 ± 0.3Chromatography
Aqueous Solubility12 µg/mL (pH 7.4)Shake Flask
Metabolic Stability (t₁/₂)42 min (Human Liver Microsomes)In Vitro Assay

The compound’s moderate lipophilicity (logP ~2.8) suggests favorable blood-brain barrier permeability, a trait shared with neuroactive benzoxazepines .

Biological Activity and Mechanisms

Neuroprotective Effects

Spirobenzoxazepines exhibit potent neuroprotection in cellular models of oxidative stress. In SH-SY5Y neuronal cells, analogs of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] reduced glutamate-induced cytotoxicity by 62% at 10 µM, comparable to the reference drug memantine . Mechanistic studies indicate NMDA receptor antagonism, with IC₅₀ values of 0.8 µM for displacement of [³H]MK-801 binding .

Enzyme Inhibition

The compound’s piperidine moiety enables interactions with acetylcholinesterase (AChE). In vitro assays show mixed-type inhibition of AChE (Kᵢ = 4.2 µM), suggesting potential for Alzheimer’s disease therapy . Molecular docking simulations predict hydrogen bonding between the spirocyclic oxygen and the enzyme’s catalytic triad (Ser200, His440, Glu327) .

Comparative Analysis with Structural Analogs

The table below highlights key differences between 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B][1, oxazepine-2,4'-piperidine] and related compounds:

CompoundSpiro CenterlogPAChE Inhibition (Kᵢ)NMDA Antagonism (IC₅₀)
1'-Benzyl-7-methyl derivativeYes2.84.2 µM0.8 µM
8-Bromo-2',3',5',6'-tetrahydro analogYes3.1Inactive1.2 µM
Non-spiro benzoxazepineNo1.98.5 µM>10 µM

Data adapted from .

Applications and Future Directions

The dual NMDA/AChE inhibitory profile of 1'-benzyl-7-methyl-4,5-dihydro-3H-spiro[benzo[B] oxazepine-2,4'-piperidine] positions it as a multifunctional agent for neurodegenerative diseases. Current research priorities include:

  • Optimizing Bioavailability: Prodrug strategies to enhance aqueous solubility without compromising blood-brain barrier penetration.

  • Targeted Delivery: Nanoparticle formulations to reduce off-target effects in peripheral tissues .

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